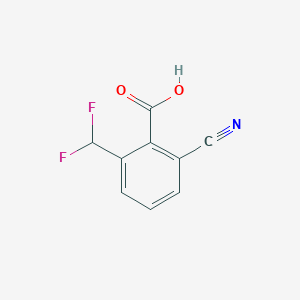

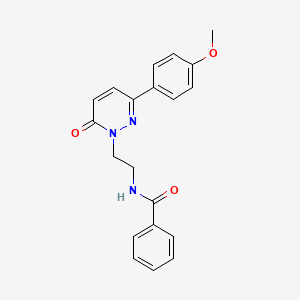

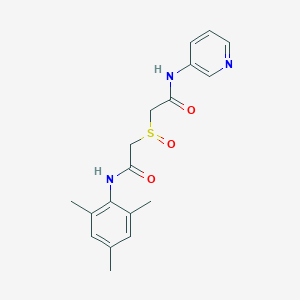

![molecular formula C13H9Cl2N3OS B3014910 3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-36-0](/img/structure/B3014910.png)

3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promise in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A novel thiourea derivative, 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide ligand, and its transition metal complexes were synthesized and characterized, demonstrating potential applications in electrochemical studies and antioxidant activities (Yeşilkaynak, 2016).

- The synthesis, characterization, and antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea highlight its potential application in antimicrobial research (Sapari et al., 2014).

Antioxidant and Anticancer Properties

- The study of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide revealed its crystallization, spectroscopic characteristics, and antibacterial activity, indicating its potential for developing antimicrobial agents (Adam et al., 2016).

- The molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide have been studied, offering insights into its potential use in molecular spectroscopy and structure analysis (Arslan et al., 2007).

Electrochemical Behavior and Complex Formation

- Electrochemical studies of novel 3,4-dichloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide based on its complexes with Copper(II), Cobalt(II), Nickel(II), and Zinc(II) ions indicate its use in understanding electrochemical behaviors and complex formation in chemistry (Al-Riyahee et al., 2021).

- The inhibition effect of N-(Pyridin-2-yl-carbamothioyl) Benzamide on the corrosion of C-Steel in Sulfuric Acid Solutions suggests its application in corrosion inhibition and material science (Abd El Wanees et al., 2014).

Antitumor Activity and Molecular Docking

- Synthesis, anticancer, and molecular docking studies of N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide analogues indicate their promising use in cancer research and drug development (Rode et al., 2020).

Propiedades

IUPAC Name |

3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3OS/c14-9-4-1-3-8(7-9)12(19)18-13(20)17-10-5-2-6-16-11(10)15/h1-7H,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTLLHILHKETLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014829.png)

![3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B3014833.png)

![4-(3-Methoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-(3-nitrophenoxy)azetidin-2-one](/img/structure/B3014843.png)

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B3014844.png)